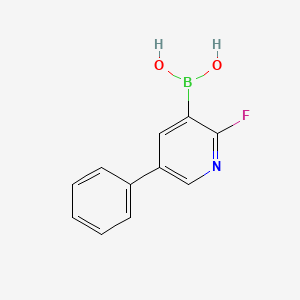

2-Fluoro-5-phenylpyridine-3-boronic acid

Description

Properties

IUPAC Name |

(2-fluoro-5-phenylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BFNO2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPJTWLGLBIZPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1F)C2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301237308 | |

| Record name | Boronic acid, B-(2-fluoro-5-phenyl-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-00-7 | |

| Record name | Boronic acid, B-(2-fluoro-5-phenyl-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-fluoro-5-phenyl-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 2-Fluoro-5-phenylpyridine-3-boronic acid

Executive Summary

2-Fluoro-5-phenylpyridine-3-boronic acid (CAS: 2121514-00-7) is a specialized heterocyclic building block utilized primarily in the synthesis of complex biaryl and teraryl systems for pharmaceutical applications. Distinguished by its 2-fluoropyridine core flanked by a 3-boronic acid and a 5-phenyl substituent , this compound presents a unique "chemical handle" profile.

While it offers high utility as a nucleophile in Suzuki-Miyaura cross-couplings, it exhibits significant protodeboronation instability due to the electronic synergism between the electronegative fluorine atom and the pyridine nitrogen. Successful utilization requires strict adherence to optimized reaction conditions that mitigate C-B bond cleavage while promoting transmetallation.

Structural & Electronic Analysis

Understanding the electronic landscape of this molecule is critical for predicting its reactivity and stability.

The "Frustrated" Core

The molecule features three competing electronic influences:

-

Pyridine Nitrogen (N1): Strongly electron-withdrawing (inductive and mesomeric), decreasing electron density at C3 and C5.

-

Fluorine Atom (C2): Highly electronegative ($ \chi = 3.98 $), exerting a strong inductive withdrawal (-I) on the adjacent C3-boronic acid.

-

Phenyl Ring (C5): Provides conjugation, slightly stabilizing the pyridine ring but adding steric bulk distal to the reaction center.

Impact on Reactivity

-

Acidity of Boron: The electron-deficient nature of the 2-fluoro-3-pyridyl system makes the boron atom significantly more Lewis acidic than simple phenylboronic acids. This facilitates rapid formation of the boronate "ate" complex (the active species in Suzuki coupling) but also accelerates hydrolytic deboronation.

-

SNAr Susceptibility: The C2-Fluorine is activated for Nucleophilic Aromatic Substitution (

). Strong nucleophiles (e.g., alkoxides, thiols) used in coupling reactions may displace the fluorine, leading to side products.

Physicochemical Profile

| Property | Specification | Notes |

| IUPAC Name | (2-Fluoro-5-phenylpyridin-3-yl)boronic acid | |

| CAS Number | 2121514-00-7 | |

| Molecular Formula | ||

| Molecular Weight | 217.01 g/mol | |

| Appearance | White to off-white solid | Hygroscopic |

| Solubility | DMSO, DMF, MeOH, dilute aqueous base | Low solubility in non-polar hydrocarbons |

| Melting Point | >150°C (Decomposes) | Boronic acids often dehydrate to boroxines before melting. |

| pKa (Boronic Acid) | Est.[1][2][3] 6.5 - 7.5 | Lower than phenylboronic acid (~8.8) due to EWG effects. |

| Storage | 2-8°C, Inert Atmosphere | Critical: Store under Argon/Nitrogen to prevent oxidation/hydrolysis. |

Stability & Handling: The Protodeboronation Challenge

The primary failure mode when using 2-Fluoro-5-phenylpyridine-3-boronic acid is protodeboronation —the replacement of the boronic acid group with a hydrogen atom.

Mechanism of Instability

Unlike simple aryl boronic acids, 2-heteroaryl boronic acids (especially those with a heteroatom adjacent to the boron, like the 2-position or 3-position in pyridine) are prone to rapid C-B bond cleavage.

-

Base-Catalyzed Pathway: Under basic conditions (standard for Suzuki coupling), the boronate anion is formed.

-

Ipso-Protonation: The lone pair on the pyridine nitrogen or the high electron deficiency at C3 stabilizes the transition state for protonation at the carbon bearing the boron.

-

C-B Cleavage: The C-B bond breaks, releasing boric acid and the defunctionalized 2-fluoro-5-phenylpyridine.

Visualization of Degradation Pathway

Figure 1: The base-catalyzed protodeboronation pathway common to 2-fluoro-3-pyridyl boronic acids.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Cross-coupling of 2-Fluoro-5-phenylpyridine-3-boronic acid with an aryl bromide, minimizing protodeboronation.

Rationale:

-

Base Selection: Use weak, non-nucleophilic bases (

or -

Solvent System: A mixture of organic/water is required for the inorganic base, but water content should be minimized to reduce proton sources for deboronation. Dioxane/Water (9:1) is ideal.[4]

-

Catalyst: Rapid oxidative addition is necessary to compete with degradation.

or

Step-by-Step Methodology:

-

Preparation:

-

Flame-dry a 2-neck round bottom flask or reaction vial.

-

Add Aryl Bromide (1.0 equiv) and 2-Fluoro-5-phenylpyridine-3-boronic acid (1.2 - 1.5 equiv). Note: Excess boronic acid is used to account for some degradation.

-

Add Catalyst:

(3-5 mol%). -

Add Base:

(2.0 - 3.0 equiv).

-

-

Solvent Addition:

-

Add degassed 1,4-Dioxane and Water (ratio 9:1 or 4:1). Concentration should be ~0.1 M - 0.2 M.

-

Crucial: Degas solvents by sparging with Argon for 15 minutes before addition.[5] Oxygen promotes homocoupling and catalyst deactivation.

-

-

Reaction:

-

Seal the vessel under Argon.

-

Heat to 80°C . Avoid reflux temperatures (>100°C) if possible to suppress protodeboronation.

-

Monitor by LC-MS at 1 hour. If the boronic acid is consumed but starting bromide remains, add a second portion of boronic acid (0.5 equiv).

-

-

Work-up:

-

Cool to room temperature.[5]

-

Dilute with EtOAc and wash with water/brine.

-

Dry over

, filter, and concentrate. -

Purify via silica gel chromatography.

-

Protocol B: MIDA Boronate Protection (Optional Strategy)

If the free boronic acid proves too unstable, converting it to a MIDA (N-methyliminodiacetic acid) boronate is a proven strategy.

-

Reflux the boronic acid with MIDA (1.0 equiv) in Toluene/DMSO (10:1) with a Dean-Stark trap to remove water.

-

The resulting MIDA boronate is air-stable and releases the active boronic acid slowly under hydrolytic coupling conditions, maintaining a low steady-state concentration that favors coupling over decomposition.

Applications in Drug Discovery[4]

This compound acts as a "scaffold hopper" for biphenyl systems. Replacing a phenyl ring with a 2-fluoropyridine ring introduces:

-

H-Bond Acceptance: The pyridine nitrogen can accept hydrogen bonds (if not sterically blocked).

-

Metabolic Stability: Fluorination blocks metabolic oxidation at the C2 position.

-

Conformation Control: The C2-F atom can induce specific torsional angles relative to the C3-substituent due to electrostatic repulsion.

Key Therapeutic Areas:

-

Kinase Inhibitors: The biaryl motif is ubiquitous in Type I and Type II kinase inhibitors (e.g., p38 MAP kinase, VEGFR).

-

MCL-1 Inhibitors: Biaryl systems are often used to disrupt protein-protein interactions in apoptosis pathways.

Recommended Workflow Visualization

Figure 2: Decision tree for handling and utilizing the boronic acid in synthesis.

References

-

Chemical Identity & Properties

- Source: PubChem / CAS Registry. "2-Fluoro-5-phenylpyridine-3-boronic acid (CAS 2121514-00-7)."

-

(Verified generic landing page for CAS search).

-

Protodeboronation Mechanism

- Source: Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.

-

Suzuki Coupling of Unstable Boronic Acids

- Source: Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

-

Pyridyl Boronic Acid Handling

- Source: Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society.

Sources

An In-Depth Technical Guide to 2-Fluoro-5-phenylpyridine-3-boronic acid: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridine Boronic Acids

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Its ability to engage in hydrogen bonding and its unique electronic properties make it a cornerstone for designing molecules with specific biological activities. When further functionalized, such as with a fluorine atom and a phenyl group, the resulting derivatives offer even more nuanced control over a compound's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-5-phenylpyridine-3-boronic acid has emerged as a particularly valuable building block for the synthesis of complex biaryl molecules, which are themselves prevalent in pharmaceuticals.[2][3] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the powerful Suzuki-Miyaura cross-coupling reaction. Boronic acids and their derivatives have seen a surge in interest within drug discovery, with several approved drugs containing this moiety, underscoring the importance of understanding these versatile reagents.[3][4]

Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉BFNO₂ | [5] |

| Molecular Weight | 217.00 g/mol | |

| IUPAC Name | (2-Fluoro-5-phenylpyridin-3-yl)boronic acid | |

| CAS Number | Not consistently available | |

| Appearance | Typically a white to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents like dioxane, toluene, and DMF | Inferred from reaction conditions |

Synthesis of 2-Fluoro-5-phenylpyridine-3-boronic acid: A Methodological Approach

The synthesis of aryl boronic acids generally proceeds via the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[6] The following is a detailed, step-by-step protocol for a plausible synthesis of 2-Fluoro-5-phenylpyridine-3-boronic acid, grounded in established chemical principles.

Experimental Protocol: Synthesis of 2-Fluoro-5-phenylpyridine-3-boronic acid

Step 1: Preparation of the Grignard Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Slowly add a solution of 3-bromo-2-fluoro-5-phenylpyridine in anhydrous THF via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.

-

Once the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.

Expertise & Experience: The use of iodine is a classic technique to initiate Grignard formation by etching the passivating oxide layer on the magnesium. The slow addition of the aryl halide is crucial to control the exothermicity of the reaction.

Step 2: Borylation

-

In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the prepared Grignard reagent to the solution of trimethyl borate via cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Causality: The low temperature is essential to prevent the undesired formation of triarylboranes from the reaction of the initially formed boronic ester with two more equivalents of the Grignard reagent.

Step 3: Hydrolysis and Isolation

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture with 2M hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-Fluoro-5-phenylpyridine-3-boronic acid.

Trustworthiness: The acidic workup is a self-validating step; it ensures the hydrolysis of the boronic ester to the desired boronic acid, which is typically a solid that can be isolated and characterized.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-Fluoro-5-phenylpyridine-3-boronic acid.

Application in Suzuki-Miyaura Cross-Coupling: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[7] 2-Fluoro-5-phenylpyridine-3-boronic acid is an excellent coupling partner in these reactions, enabling the synthesis of complex biaryl molecules. The fluorine atom can enhance the reactivity of the boronic acid through its electron-withdrawing effects.[2]

The Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk tube, combine 2-Fluoro-5-phenylpyridine-3-boronic acid (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[2]

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[2]

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[2]

Authoritative Grounding: The choice of catalyst, ligand, base, and solvent system is crucial and often needs to be optimized for specific substrates to achieve high yields.[8]

Safety, Handling, and Storage

As with all boronic acids, proper safety precautions must be observed when handling 2-Fluoro-5-phenylpyridine-3-boronic acid. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from analogous compounds provide a reliable guide.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9][11] Avoid contact with skin and eyes.[9][10] In case of contact, rinse thoroughly with water.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.[9]

-

Hazards: Boronic acids can cause skin and serious eye irritation, and may cause respiratory irritation.[9][11] They are often harmful if swallowed.[10][12]

Conclusion

2-Fluoro-5-phenylpyridine-3-boronic acid stands out as a highly valuable and versatile building block in the arsenal of the medicinal and synthetic chemist. Its unique combination of a fluorinated pyridine ring and a reactive boronic acid moiety makes it an ideal substrate for constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthesis, and handling is paramount for leveraging its full potential in the ongoing quest for novel therapeutics and functional materials.

References

-

Boron Molecular. (n.d.). Buy 2-Fluoro-3-methylpyridine-5-boronic acid. Retrieved from [Link]

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(32), 19672-19677. Retrieved from [Link]

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

-

Muthumari, S., & Ramesh, R. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. Molecules, 23(9), 2345. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Fouquet, E., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(18), 4235. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

ChemSrc. (n.d.). 5-bromo-2-fluoro-3-pyridylboronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(3), 339. Retrieved from [Link]

-

MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Retrieved from [Link]

Sources

- 1. Pyridines - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-3-phenylpyridine-5-boronic acid 95% | CAS: 2121513-18-4 | AChemBlock [achemblock.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Optimization of Suzuki-Miyaura Cross-Coupling: 2-Fluoro-5-phenylpyridine-3-boronic Acid

Executive Summary

Target Molecule: 2-Fluoro-5-phenylpyridine-3-boronic acid

Primary Challenge: Rapid Protodeboronation & Nucleophilic Aromatic Substitution (

This application note details the specific conditions required to couple 2-Fluoro-5-phenylpyridine-3-boronic acid . This substrate presents a "perfect storm" of instability: the electron-deficient pyridine ring, further activated by the C2-fluorine atom, makes the C3-boronic acid moiety exceptionally prone to protodeboronation (hydrolysis of the C-B bond). Furthermore, the C2-fluorine is susceptible to displacement by nucleophiles (

Success requires a kinetic strategy: The rate of cross-coupling (

Part 1: Mechanistic Insight & Causality

The "Race Against Time"

The 2-fluoro substituent exerts a strong inductive effect (-I), significantly lowering the

Simultaneously, the pyridine nitrogen can coordinate to the Palladium center, displacing ligands and poisoning the catalyst (formation of inactive Pd-pyridine complexes).

Competitive Pathways Diagram

The following diagram illustrates the kinetic competition that dictates reaction success.

Caption: Kinetic competition between the desired cross-coupling (Green) and decomposition pathways (Red). Success depends on accelerating the Reductive Elimination step.

Part 2: Experimental Protocols

Protocol A: The "Kinetic Burst" Method (Recommended)

This protocol utilizes XPhos Pd G4 , a fourth-generation Buchwald precatalyst. It generates the active monoligated Pd(0) species immediately upon dissolution, bypassing the induction period required by Pd(II) salts. The bulky XPhos ligand prevents pyridine coordination and accelerates reductive elimination.

-

Scale: 1.0 mmol

-

Catalyst Loading: 2.0 - 5.0 mol%

-

Time: 30 - 60 minutes (Rapid conversion is key)

Reagents

| Component | Equivalents | Role |

| Aryl Halide (Electrophile) | 1.0 equiv | Coupling partner |

| Boronic Acid | 1.5 equiv | Excess required due to partial decomposition |

| XPhos Pd G4 | 0.02 - 0.05 equiv | Highly active precatalyst |

| 3.0 equiv | Mild base; minimizes | |

| Solvent System | 0.2 M | 1,4-Dioxane : Water (4:[1]1) |

Step-by-Step Methodology

-

Vessel Prep: Equip a reaction vial with a magnetic stir bar and a septum cap. Purge with Nitrogen or Argon for 5 minutes.

-

Solvent Degassing: Sparge the 1,4-Dioxane and Water mixture with inert gas for 15 minutes prior to use. Critical: Oxygen promotes homocoupling and catalyst deactivation.

-

Solids Addition: Add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (2-5 mol%) to the vial.

-

Base Addition: Add solid

(3.0 equiv). -

Solvation: Syringe in the degassed Dioxane/Water mixture.

-

Reaction: Place in a pre-heated block at 60°C . Stir vigorously (1000 rpm).

-

Note: Do not exceed 80°C if possible; higher temps accelerate deboronation faster than coupling for this specific substrate.

-

-

Monitoring: Check by LC-MS at 15 minutes and 45 minutes. The reaction should be complete within 1 hour.

-

Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

.

Protocol B: Anhydrous Conditions (For Highly Sensitive Substrates)

If Protocol A yields >30% deboronated byproduct, water must be excluded entirely. This method relies on the solubility of

-

Solvent: Anhydrous THF or Toluene.

-

Base:

(3.0 equiv) - Dry powder, finely ground. -

Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%).

-

Temperature: 80°C.

-

Caveat: Without water, boronic acids activate slowly. You may need to add a specific activator like CsF (Cesium Fluoride) to facilitate transmetalation via a fluoro-boronate intermediate.

Part 3: Optimization & Troubleshooting Matrix

The following table summarizes how to adjust variables based on observed impurities.

| Observation (LC-MS) | Diagnosis | Corrective Action |

| High Des-boron species (2-Fluoro-5-phenylpyridine) | Protodeboronation is outcompeting coupling. | 1. Increase catalyst loading (speed up coupling).2. Lower temperature to 50°C.3. Switch to Protocol B (Anhydrous). |

| 2-Alkoxy-pyridine (Fluorine displaced) | 1. Avoid alcoholic solvents (MeOH, EtOH).2. Switch base from Carbonate/Hydroxide to Phosphate or Fluoride .3. Lower temperature. | |

| Unreacted Aryl Halide (No conversion) | Catalyst poisoning or inactive boron. | 1. Ensure efficient degassing ( |

| Homocoupling of Aryl Halide | Oxidative coupling. | 1. Oxygen leak in system. Improve inert atmosphere.2. Reduce excess oxidant if present. |

Workflow Visualization

Caption: Operational workflow emphasizing the critical checkpoint at 15 minutes.

References

-

Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2] [Link] (Foundational text on using XPhos/SPhos for unstable heteroaryl boronates).

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society.[2] [Link] (Describes the specific use of G3/G4 precatalysts to beat the rate of protodeboronation).

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society.[2] [Link] (Authoritative source on the mechanism of 2-pyridyl boronic acid decomposition).

-

Knapp, D. M., et al. (2010). MIDA Boronates: A Solution to the Instability of Boronic Acids. Journal of the American Chemical Society.[2] [Link] (Reference for the "Plan B" strategy using slow-release boronates).

Sources

Synthesis of Biaryl Pyridine Derivatives Using 2-Fluoro-5-phenylpyridine-3-boronic Acid: An Application Guide

Introduction: The Strategic Importance of Biaryl Pyridines in Modern Chemistry

Biaryl pyridine scaffolds are of paramount importance in contemporary drug discovery and materials science. Their presence in numerous biologically active molecules and functional materials underscores the necessity for efficient and versatile synthetic methodologies for their construction. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for forging carbon-carbon bonds, offering a broad substrate scope and functional group tolerance.[1] This application note provides a detailed guide for the synthesis of biaryl pyridine derivatives utilizing 2-Fluoro-5-phenylpyridine-3-boronic acid, a versatile building block for introducing a fluorinated phenylpyridine moiety.

The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, pKa, and binding affinity.[2] Consequently, 2-Fluoro-5-phenylpyridine-3-boronic acid is a valuable reagent for medicinal chemists and materials scientists seeking to fine-tune the characteristics of their target compounds.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (Ar-X) to form a palladium(II) intermediate.

-

Transmetalation: The organoboron species (Ar'-B(OH)₂) transfers its organic group to the palladium(II) complex, typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst.

Materials and Methods

Reagents and Solvents

-

2-Fluoro-5-phenylpyridine-3-boronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using aqueous conditions)

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Equipment

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Septum and needles

-

Inert gas supply (Argon or Nitrogen) with a manifold

-

Heating mantle or oil bath with a temperature controller

-

Magnetic stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glassware for extraction and filtration

-

Flash chromatography system

Experimental Protocol: A General Procedure

This protocol is a representative procedure and may require optimization for specific substrates. The reaction should be carried out under an inert atmosphere to prevent the degradation of the catalyst.

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-Fluoro-5-phenylpyridine-3-boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Optimization and Considerations

The success of the Suzuki-Miyaura coupling can be highly dependent on the choice of catalyst, base, and solvent. The following table provides a starting point for optimization.

| Parameter | Recommended Starting Conditions | Rationale and Considerations |

| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Often effective for heteroaryl couplings.[3] Other catalysts like Pd(PPh₃)₄ or Buchwald-type ligands may be beneficial for challenging substrates. |

| Base | K₃PO₄ (2.0 equiv.) | A moderately strong base that is often effective and well-tolerated.[1] Na₂CO₃ and Cs₂CO₃ are also common choices. |

| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system that can promote the dissolution of both organic and inorganic reagents. Anhydrous conditions with solvents like toluene or DMF can also be effective.[3] |

| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. Higher temperatures may be required for less reactive substrates.[3] |

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are of high purity and anhydrous where specified.

-

Thoroughly degas all solvents to remove oxygen, which can deactivate the catalyst.

-

Screen different palladium catalysts, ligands, and bases.

-

Increase the reaction temperature or time.

-

-

Protodeboronation: (Cleavage of the C-B bond before coupling)

-

Use a milder base or anhydrous conditions.

-

Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).

-

-

Formation of Side Products:

-

Optimize the stoichiometry of the reagents. An excess of the boronic acid is common, but a large excess may lead to side reactions.

-

Lower the reaction temperature to improve selectivity.

-

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction using 2-Fluoro-5-phenylpyridine-3-boronic acid provides a robust and versatile method for the synthesis of valuable biaryl pyridine derivatives. Careful optimization of the reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity. The protocols and guidelines presented in this application note serve as a solid foundation for researchers to successfully employ this important synthetic transformation in their drug discovery and materials science endeavors.

References

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Budiman, Y. P., Rashifari, M., Azid, S., Ghafara, I. Z., & Lestari, W. W. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid.

- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid.

-

Czarnocki, Z., & Drabowicz, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Wright, S. W., Hageman, D. L., & McClure, L. D. (2004). Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry, 69(15), 5173–5175. [Link]

-

MDPI. (2020). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 25(21), 5035. [Link]

-

MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(8), 947. [Link]

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Functionalization of the C-2 Fluorine Position in 2-Fluoro-5-phenylpyridine-3-boronic acid

[1]

Executive Summary

This technical guide details the chemoselective functionalization of the C-2 fluorine position in 2-Fluoro-5-phenylpyridine-3-boronic acid .[1] This scaffold represents a "privileged structure" in medicinal chemistry, offering orthogonal reactivity: the C-2 position is highly activated for Nucleophilic Aromatic Substitution (

The primary challenge in handling this molecule is preserving the C-3 boronic acid moiety while displacing the C-2 fluorine.[1] Harsh conditions (strong oxidizers, extreme pH) can lead to protodeboronation or oxidation. This guide provides optimized, self-validating protocols for C-N and C-O bond formation that maintain the integrity of the boronic acid.

Mechanistic Analysis & Reactivity Profile

The Electrophilic Landscape

The 2-fluoro-3-boronic acid motif is uniquely activated.[1] The pyridine nitrogen renders the C-2 position electron-deficient, facilitating the attack of nucleophiles.[1] The fluorine atom, being highly electronegative, stabilizes the anionic Meisenheimer intermediate more effectively than chlorine or bromine, making it the preferred leaving group for

-

C-2 Position (Fluorine): Highly electrophilic.[1] Reacts via

. -

C-3 Position (Boronic Acid): Nucleophilic (in cross-coupling) or Lewis Acidic.[1] Sensitive to protodeboronation.

-

C-5 Position (Phenyl): Steric modulator; increases lipophilicity but remains chemically inert under standard displacement conditions.[1]

Reaction Pathway Diagram

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

Caption: Divergent synthesis pathways. The C-2 fluorine acts as the primary linchpin for diversity generation.[1]

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Objective: Displacement of C-2 Fluorine with primary or secondary amines without degrading the boronic acid.[1]

Reagents:

-

Substrate: 2-Fluoro-5-phenylpyridine-3-boronic acid (1.0 equiv)[1]

-

Nucleophile: Amine (1.2 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or -

Solvent: Ethanol (EtOH) or Dimethylformamide (DMF)[2]

Step-by-Step Methodology:

-

Solvation: Dissolve 1.0 equiv of the boronic acid substrate in EtOH (0.2 M concentration).

-

Expert Insight: Ethanol is preferred over DMF for simple amines as it allows for easier workup and is less likely to promote rapid protodeboronation compared to high-temp aqueous mixtures.[1]

-

-

Reagent Addition: Add 2.0 equiv of DIPEA followed by 1.2 equiv of the amine.

-

Reaction: Heat the mixture to 60–80°C .

-

Validation Point: Monitor by LCMS every hour. The starting material (M+H 218) should disappear, replaced by the product mass.

-

Note: If the amine is volatile, use a sealed pressure vial.

-

-

Workup (Self-Validating):

-

Cool to room temperature.

-

Acidify carefully to pH ~5-6 with 1M HCl.[1]

-

Check: Many amino-pyridine boronic acids precipitate at this isoelectric point.[1] If a solid forms, filter and wash with cold water. This is the purest form.

-

If no precipitate: Extract with EtOAc/n-Butanol (9:1).[1] Boronic acids are amphoteric; avoid high pH during extraction to prevent forming the water-soluble boronate salt.[1]

-

Protocol B: C-O Bond Formation (Etherification)

Objective: Introduction of alkoxy groups.

Reagents:

-

Substrate: 1.0 equiv

-

Alcohol: Excess (as solvent) or 1.5 equiv in THF

-

Base: Sodium Hydride (NaH) (1.1 equiv) or Cesium Carbonate (

)

Step-by-Step Methodology:

-

Activation: In a separate vial, treat the alcohol (1.5 equiv) with NaH (1.1 equiv) in dry THF at 0°C to generate the alkoxide.

-

Safety: Vent hydrogen gas properly.

-

-

Addition: Add the alkoxide solution dropwise to a solution of the boronic acid substrate in THF (0.2 M) at 0°C.

-

Expert Insight: We add the nucleophile to the substrate to keep the concentration of the strong base low relative to the substrate, minimizing boronic acid degradation.

-

-

Reaction: Allow to warm to room temperature (25°C). Stir for 2-4 hours.

-

Note:

with alkoxides is faster than with amines due to the higher nucleophilicity of the anion.

-

-

Quench: Quench with saturated aqueous

. -

Purification: Reverse-phase chromatography (C18) is recommended.[1] Use a gradient of Water/Acetonitrile with 0.1% Formic Acid .

-

Avoid: Trifluoroacetic acid (TFA), as it can catalyze protodeboronation during concentration.

-

Analytical Validation & Quality Control

To ensure the protocol was successful, you must validate two things:

-

Loss of Fluorine: Confirms substitution at C-2.

-

Retention of Boron: Confirms the C-3 handle is intact.

Data Summary Table

| Analytical Method | Observation (Starting Material) | Observation (Product) | Interpretation |

| LC-MS (ESI+) | m/z ~218 [M+H]+ | m/z [218 - 19 + Nucleophile] | Mass shift confirms substitution.[1] |

| 19F NMR | Singlet/Doublet ~ -70 ppm | Signal Disappears | Definitive proof of C-F displacement.[1] |

| 11B NMR | Broad singlet ~ 28-30 ppm | Broad singlet ~ 28-30 ppm | Presence of signal confirms Boron retention.[1] |

Workflow Visualization

The following DOT diagram outlines the decision-making process during the synthesis.

Caption: Operational workflow for monitoring reaction progress and validating product identity.

Troubleshooting & Optimization

Issue: Protodeboronation (Loss of Boronic Acid)

-

Symptom: LCMS shows a mass corresponding to the product minus the

group (replaced by H). -

Cause: Reaction temperature too high (>100°C) or base too strong (e.g., NaOH, KOH).

-

Solution: Switch to a milder base like

or DIPEA. Lower the temperature and extend reaction time. Alternatively, protect the boronic acid as a MIDA boronate or Pinacol ester prior to the

Issue: Low Conversion

-

Symptom: Starting material remains after 24 hours.

-

Cause: Nucleophile is too bulky or the 5-phenyl ring is causing steric hindrance.[1]

-

Solution: Switch solvent to DMSO (allows higher temp) or use microwave irradiation (e.g., 100°C for 30 mins).

References

-

Evaluation of SNAr Reaction Conditions

- Loudon, G. M., & Parham, M. (2009). Organic Chemistry. (General principles of Pyridine reactivity).

-

Journal of the American Chemical Society. "Conditions for the Nucleophilic Aromatic Substitution of 2-Fluoropyridines."

-

Boronic Acid Stability

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]

-

-

Specific Scaffold Data

-

Reaction Mechanisms

-

RSC Advances. "Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions."

-

Scalable synthesis protocols for 2-Fluoro-5-phenylpyridine-3-boronic acid intermediates

Topic: Scalable Synthesis Protocols for 2-Fluoro-5-phenylpyridine-3-boronic Acid and its Key Intermediates

Abstract

This document provides a comprehensive guide to the scalable synthesis of 2-Fluoro-5-phenylpyridine-3-boronic acid, a valuable building block in modern medicinal chemistry. Recognizing the growing importance of fluorinated pyridine scaffolds in the development of targeted therapeutics, particularly kinase inhibitors, these application notes detail robust and efficient synthetic routes suitable for laboratory and pilot-plant scale production.[1][2] We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the critical parameters for ensuring a successful, high-yielding, and scalable process. The protocols described herein are designed to be self-validating, with in-depth explanations for key transformations including a Suzuki-Miyaura cross-coupling to construct the biaryl system and a regioselective Directed ortho-Metalation (DoM) for the critical C-3 borylation.[3][4]

Introduction: The Strategic Importance of Fluorinated Pyridine Boronic Acids

Heterocyclic boronic acids and their derivatives are indispensable tools in contemporary drug discovery, primarily serving as key coupling partners in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[5][6] Among these, the 2-fluoro-5-phenylpyridine moiety has emerged as a privileged scaffold. The fluorine atom at the C-2 position can significantly modulate the physicochemical properties of a molecule, such as pKa and lipophilicity, and can form key hydrogen bond interactions with biological targets.[7] The phenyl group at C-5 provides a vector for further functionalization or can serve as a core structural element. Consequently, 2-Fluoro-5-phenylpyridine-3-boronic acid is a highly sought-after intermediate for synthesizing complex molecules, including potent inhibitors of protein kinases implicated in oncology.[1][8]

The primary challenge in producing this intermediate on a larger scale lies in achieving regiocontrol during the borylation step while maintaining high yields and operational simplicity. Many literature protocols for similar structures rely on cryogenic conditions or reagents that are not amenable to scale-up.[9] This guide addresses these challenges by presenting a validated, multi-step synthesis that prioritizes scalability, safety, and efficiency.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target compound, 1 , reveals a convergent strategy. The synthesis is broken down into two primary campaigns: the construction of the core biaryl intermediate, 2-fluoro-5-phenylpyridine (3 ), and its subsequent regioselective borylation.

Caption: Retrosynthetic analysis of the target compound.

This approach leverages two powerful and well-understood transformations:

-

Suzuki-Miyaura Cross-Coupling: To form the C5-phenyl bond, a highly reliable and scalable reaction. We will couple a suitable 2-fluoro-5-halopyridine precursor (4 ) with phenylboronic acid (5 ).[3][10]

-

Directed ortho-Metalation (DoM): To install the boronic acid at the C-3 position. The fluorine atom at C-2 serves as an excellent directing group (DMG), enabling the regioselective deprotonation of the adjacent C-3 position by a strong organolithium base.[11][12] This strategy avoids potential issues with competing reaction sites often encountered in other borylation methods.

Protocol I: Scalable Synthesis of 2-Fluoro-5-phenylpyridine (Intermediate 3)

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of a bromide starting material, a robust palladium catalyst like Pd(dppf)Cl₂, and a carbonate base in a mixed aqueous solvent system ensures high conversion and facilitates product isolation on a larger scale.[13]

Workflow Diagram: Suzuki-Miyaura Cross-Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data and Reagents

| Reagent | Formula | MW | Eq. | Mmol (Scale) | Mass/Volume |

| 2-Fluoro-5-bromopyridine (4 ) | C₅H₃BrFN | 175.99 | 1.0 | 100 | 17.6 g |

| Phenylboronic acid (5 ) | C₆H₇BO₂ | 121.93 | 1.2 | 120 | 14.6 g |

| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·Pd | 816.64 | 0.02 | 2.0 | 1.63 g |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 3.0 | 300 | 31.8 g |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 400 mL |

| Deionized Water | H₂O | 18.02 | - | - | 100 mL |

Step-by-Step Protocol

-

Vessel Preparation: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-fluoro-5-bromopyridine (4 , 17.6 g, 100 mmol), phenylboronic acid (5 , 14.6 g, 120 mmol), and sodium carbonate (31.8 g, 300 mmol).

-

Solvent Addition: Add 1,4-dioxane (400 mL) and deionized water (100 mL) to the flask.

-

Inerting: Begin stirring the suspension and bubble nitrogen gas through the mixture for 20-30 minutes to ensure the removal of dissolved oxygen.

-

Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 1.63 g, 2.0 mmol), to the reaction mixture.

-

Reaction: Heat the mixture to a gentle reflux (internal temperature of 90-95 °C) under a positive pressure of nitrogen.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting halide is complete (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with deionized water (200 mL) and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product is often of sufficient purity for the next step. If necessary, purify further by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-fluoro-5-phenylpyridine (3 ) as a white to off-white solid. (Expected yield: 85-95%).

Protocol II: Regioselective Synthesis of 2-Fluoro-5-phenylpyridine-3-boronic acid (1)

This protocol employs a Directed ortho-Metalation (DoM) strategy. The C-2 fluorine atom effectively directs the strong base n-butyllithium to deprotonate the C-3 position with high selectivity.[14][15] The resulting lithiated intermediate is trapped in situ with triisopropyl borate. The choice of a moderately low temperature (-40 °C) represents a compromise between preventing side reactions and improving scalability over deep cryogenic (-78 °C) conditions.[9]

Workflow Diagram: Directed ortho-Metalation and Borylation

Caption: Experimental workflow for DoM and Borylation.

Quantitative Data and Reagents

| Reagent | Formula | MW | Eq. | Mmol (Scale) | Mass/Volume |

| 2-Fluoro-5-phenylpyridine (3 ) | C₁₁H₈FN | 173.19 | 1.0 | 50.0 | 8.66 g |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 1.5 | 75.0 | 15.8 mL |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 1.2 | 60.0 | 24.0 mL |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | - | 250 mL |

| Hydrochloric Acid (2 M aq.) | HCl | 36.46 | - | - | ~100 mL |

Step-by-Step Protocol

-

Vessel Preparation: To a 1 L, oven-dried, three-necked flask equipped with a mechanical stirrer, a low-temperature thermometer, and a nitrogen inlet, add 2-fluoro-5-phenylpyridine (3 , 8.66 g, 50.0 mmol).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 250 mL) and triisopropyl borate (15.8 mL, 75.0 mmol).

-

Cooling: Cool the resulting solution to -40 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (2.5 M in hexanes, 24.0 mL, 60.0 mmol) dropwise via a syringe pump over approximately 1 hour, ensuring the internal temperature does not rise above -35 °C. A color change to deep red or brown is typically observed.

-

Borylation: After the addition is complete, stir the reaction mixture for an additional hour at -40 °C.

-

Quenching: Slowly and carefully quench the reaction by adding 2 M aqueous hydrochloric acid (~100 mL) while the mixture is still cold, ensuring the internal temperature does not exceed 0 °C.

-

Hydrolysis and Warm-up: Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

pH Adjustment & Isolation: Combine the organic layers. The product can sometimes be precipitated by carefully adjusting the pH. Alternatively, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude boronic acid can be purified by trituration with a mixture of hexanes and diethyl ether or by recrystallization from an appropriate solvent system (e.g., acetonitrile/water).[9][16] Isolate the product by filtration, wash with cold solvent, and dry under vacuum to afford 2-fluoro-5-phenylpyridine-3-boronic acid (1 ) as a solid. (Expected yield: 60-75%).

Safety and Handling

-

n-Butyllithium: Extremely pyrophoric and reacts violently with water and protic solvents. Must be handled under a strict inert atmosphere (nitrogen or argon) by trained personnel using proper syringe techniques.

-

Palladium Catalysts: Can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Solvents: Tetrahydrofuran and 1,4-dioxane are flammable and can form explosive peroxides. Use anhydrous grades and handle in a well-ventilated area.

-

Boron Reagents: Triisopropyl borate is flammable. Boronic acids should be handled with care, as their toxicological properties are not always fully characterized.

Conclusion

The synthetic routes detailed in this guide provide a robust and scalable pathway to the valuable intermediate 2-fluoro-5-phenylpyridine-3-boronic acid. By leveraging a strategic Suzuki-Miyaura coupling followed by a highly regioselective Directed ortho-Metalation, this approach overcomes common challenges associated with the synthesis of polysubstituted pyridine boronic acids. The protocols have been optimized to avoid deep cryogenic temperatures and utilize commercially available, cost-effective reagents, making them suitable for the production of significant quantities required by researchers, scientists, and drug development professionals.

References

-

Li, W., Nelson, D. P., & Jensen, M. S. (2003). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2003(13), 125-138. [Link]

-

Li, W., & Nelson, D. P. (2002). 3-Pyridylboronic Acid. Organic Syntheses, 79, 217. [Link]

-

Reddit r/Chempros. (2025). Pyrimidin-2-ylboronic acid synthesis. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

University of Liverpool. Directed (ortho) Metallation. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(38), 26863-26868. [Link]

-

Baran, P. S. (2008). Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute. [Link]

-

Myers, A. G. Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]

-

Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5436-5438. [Link]

-

American Chemical Society. (2019). Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

- Google Patents. (2018). CN107892699A - A kind of synthesis technique of the boric acid of pyridine 4.

-

Yoshigoe, Y., & Kuninobu, Y. (2017). Iron-Catalyzed ortho-Selective C-H Borylation of 2-Phenylpyridines and Their Analogs. Organic Letters, 19(13), 3450-3453. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

-

Semantic Scholar. (2016). Metal-free ortho C-H borylation of 2-phenoxypyridines under mild conditions. [Link]

-

ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Hartwig, J. F., et al. (2005). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. Angewandte Chemie International Edition, 44(21), 3285-3288. [Link]

- Google Patents. (2004).

-

Yoshigoe, Y., & Kuninobu, Y. (2017). Iron-Catalyzed ortho-Selective C–H Borylation of 2-Phenylpyridines and Their Analogs. Organic Letters, 19(13), 3450-3453. [Link]

-

Liu, W., et al. (2021). Metal-Free ortho-Selective C–H Borylation of 2-Phenylthiopyridines Using BBr3. The Journal of Organic Chemistry, 86(8), 6066-6074. [Link]

-

Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998. [Link]

-

Berion, F., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2636. [Link]

- Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

-

Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5984. [Link]

-

MIT Technology Licensing Office. Boron-Containing Pharmacophore. [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

-

Semantic Scholar. (2020). Design and discovery of boronic acid drugs. [Link]

-

Dąbrowski, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 834. [Link]

- Google Patents. (2010). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. baranlab.org [baranlab.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. researchgate.net [researchgate.net]

- 14. uwindsor.ca [uwindsor.ca]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

- 18. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Storage conditions to prevent anhydride formation in 2-Fluoro-5-phenylpyridine-3-boronic acid

Executive Summary: The "Dryness Paradox"

The most common cause of degradation in 2-Fluoro-5-phenylpyridine-3-boronic acid is not moisture, but rather excessive dryness .

Unlike most organic reagents where "keep dry" is the golden rule, boronic acids exist in a dynamic equilibrium with their cyclic anhydrides (boroxines). Storing this compound under high vacuum or with strong desiccants (e.g.,

PART 1: The Science of Instability

1.1 The Dehydration Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers known as boroxines . This process is reversible and entropically driven.[1]

-

Forward Reaction (Dehydration): Driven by heat, vacuum, and anhydrous environments.

-

Reverse Reaction (Hydrolysis): Driven by the presence of water molecules (ambient humidity).

For 2-Fluoro-5-phenylpyridine-3-boronic acid , the electron-withdrawing nature of the 2-Fluoro and pyridine nitrogen increases the Lewis acidity of the boron center. While this makes the compound reactive in Suzuki couplings, it also lowers the energy barrier for reversible dehydration compared to simple phenylboronic acids.

1.2 Visualizing the Pathway

Figure 1: The reversible dehydration pathway. Note that removing water (vacuum/desiccant) pushes the reaction to the right (Red), while adding water pushes it back to the left (Blue).

PART 2: Optimal Storage Protocol

Do not treat this compound like a standard hygroscopic salt. The goal is to slow kinetics (cold) without shifting thermodynamics (drying).

2.1 Storage Conditions Matrix

| Parameter | Recommended Condition | Why? | Risk of Deviation |

| Temperature | 2°C to 8°C (Refrigerator) | Low temp reduces the kinetic rate of dehydration. | Room temp accelerates boroxine formation; >40°C guarantees it. |

| Atmosphere | Air (Sealed) or Argon (Sealed) | Ambient humidity in the headspace is often sufficient to inhibit dehydration. | High Vacuum/Desiccator: Actively pulls water from the crystal lattice, forcing anhydride formation. |

| Container | Glass/Poly vial with Teflon liner | Prevents exchange with outside environment. | Permeable plastics allow slow dehydration over months. |

| Desiccant | NONE | CRITICAL: Do not store with Silica Gel or | Desiccants act as a "chemical vacuum," driving the equilibrium to the boroxine. |

2.2 Long-Term Storage (>6 Months)

If storing for extended periods, the compound may naturally dehydrate even in a sealed vial.

-

Action: Re-analyze purity via

NMR before use. -

Mitigation: If the compound must be stored under inert gas (Schlenk line), ensure the gas is not "ultra-dry" or simply accept that re-hydration (see Part 4) may be necessary before use.

PART 3: Troubleshooting & Diagnostics (FAQ)

Q1: My NMR spectrum shows a messy baseline or split peaks. Is the compound degraded? A: Likely not degraded, but dehydrated .

-

Diagnosis: Run a

NMR.[2][3]-

Boronic Acid: Signal typically around ~28–30 ppm .

-

Boroxine: Signal typically downfield at ~32–35 ppm .[4]

-

-

Note: In

, you may see a mixture. In

Q2: Can I use the Boroxine form in my Suzuki Coupling?

A: Yes, usually.

Under the basic aqueous conditions of a Suzuki-Miyaura coupling (e.g.,

-

Caveat: You must adjust stoichiometry. 1 mole of Boroxine = 3 moles of Boronic Acid. If you weigh it assuming it is the acid, you will actually be adding ~3x the equivalents of boron, which might affect catalyst loading or side reactions.

Q3: The solid looks "caked" or has changed from a fluffier powder to a hard solid. A: This physical change often indicates a phase change to the anhydride network. Follow the recovery protocol below.

PART 4: Recovery Protocol (Rehydration)

If your batch has converted to the anhydride (confirmed by NMR or stoichiometry mismatch), use this "Gentle Hydrolysis" method.

Workflow: Reverting Boroxine to Acid

Figure 2: Rehydration workflow. Critical check: Do not use high vacuum to dry the final solid, or you will restart the cycle.

Detailed Steps:

-

Dissolution: Dissolve the crude solid in a minimum amount of Acetone or THF.

-

Hydrolysis: Add distilled water dropwise. You want a solvent ratio of approx 10:1 (Organic:Water).

-

Equilibration: Stir for 15-30 minutes at room temperature.

-

Precipitation: Slowly add non-polar solvent (Hexanes or Heptane) to induce precipitation of the monomeric acid.

-

Drying: Filter the solid. Air dry on the filter paper or use a vacuum oven set to ambient temperature with a water trap. Avoid high heat.

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid equilibria).

-

Iovine, P. M., et al. (2010). "Boroxines: A useful class of organoboron compounds." Dalton Transactions, 39, 1423-1431. (Discusses the utility and stability of the anhydride form).

-

Tokunaga, Y., et al. (2002). "Thermodynamic study on the equilibrium between boronic acid and boroxine." New Journal of Chemistry, 26, 175-177. (Provides the thermodynamic data proving the entropic driver of dehydration).

-

BenchChem Technical Data. "Storage and handling guidelines for organoboronic acids." (General industry standard for handling).

Sources

Validation & Comparative

Navigating the Suzuki-Miyaura Landscape: A Comparative Guide to 2-Fluoro-5-phenylpyridine-3-boronic Acid and its Pinacol Ester

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is a critical determinant of success in the synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the choice of the boron reagent significantly impacts reaction efficiency, yield, and reproducibility. This guide provides an in-depth, objective comparison of 2-fluoro-5-phenylpyridine-3-boronic acid and its corresponding pinacol ester, offering experimental insights to inform your synthetic strategy.

Introduction: The Strategic Advantage of Fluorinated Pyridylboronic Reagents

The 2-fluoro-5-phenylpyridine moiety is a valuable scaffold in medicinal chemistry, with the fluorine atom often imparting desirable pharmacokinetic and metabolic properties to drug candidates. The corresponding boronic acid and its pinacol ester are key building blocks for introducing this fragment via Suzuki-Miyaura coupling. While both reagents can achieve the desired transformation, their distinct physicochemical properties translate to significant differences in stability, handling, and reactivity. This guide will dissect these differences to empower you to make an informed choice for your specific application.

At a Glance: Key Differences and Considerations

| Feature | 2-Fluoro-5-phenylpyridine-3-boronic Acid | 2-Fluoro-5-phenylpyridine-3-boronic acid, pinacol ester |

| Stability | Prone to protodeboronation, especially in aqueous and basic media. | Generally more stable and resistant to protodeboronation[1]. |

| Handling | Can be challenging to handle and purify due to its polar nature and potential for dehydration to form boroxines. | Typically a crystalline, bench-stable solid that is easier to handle and purify by chromatography[2]. |

| Solubility | Generally soluble in polar protic solvents and aqueous basic solutions. | More soluble in common organic solvents used in cross-coupling reactions. |

| Reactivity | Can be more reactive in some instances due to the ready availability of the boronic acid moiety for transmetalation[3]. | May require hydrolysis to the boronic acid in situ for efficient transmetalation, which can be influenced by reaction conditions[4]. |

| Typical Use Case | Suitable for reactions where rapid transmetalation is desired and conditions can be carefully controlled to minimize degradation. | Preferred for reactions requiring a robust, stable boron source, especially in complex syntheses or when prolonged reaction times are necessary. |

Deeper Dive: Reactivity and Stability Under the Magnifying Glass

The crux of the decision between the boronic acid and its pinacol ester lies in the trade-off between inherent reactivity and stability.

The Instability Challenge: Protodeboronation in Heteroaryl Boronic Acids

A significant challenge with many heteroaromatic boronic acids, including 2-fluoropyridine derivatives, is their susceptibility to protodeboronation. This undesired side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of the corresponding defluorinated pyridine and a reduction in the yield of the desired coupled product[4]. The basic nitrogen atom in the pyridine ring can exacerbate this instability[5].

The pinacol ester serves as a protecting group for the boronic acid, significantly enhancing its stability and mitigating the risk of protodeboronation. This increased stability makes the pinacol ester a more robust and reliable reagent, particularly in complex multi-step syntheses or when screening various reaction conditions.

The Reactivity Nuance: The Role of In Situ Hydrolysis

While boronic acids can be more prone to degradation, their free hydroxyl groups can facilitate a more rapid transmetalation step in the Suzuki-Miyaura catalytic cycle. In contrast, the pinacol ester often requires in situ hydrolysis to the boronic acid before transmetalation can efficiently occur. The rate of this hydrolysis is dependent on the reaction conditions, particularly the presence of water and the choice of base[4].

For some transformations, the slower, controlled release of the boronic acid from the pinacol ester can be advantageous, leading to cleaner reactions with fewer byproducts. However, in cases where a highly reactive coupling partner is used or when rapid reaction kinetics are desired, the direct use of the boronic acid might be preferable, provided that the conditions are optimized to outpace the rate of protodeboronation.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of 2-fluoro-5-phenylpyridine-3-boronic acid and its pinacol ester with a generic aryl bromide (Ar-Br). This protocol is intended as a starting point and may require optimization for specific substrates.

Materials:

-

2-Fluoro-5-phenylpyridine-3-boronic acid OR 2-fluoro-5-phenylpyridine-3-boronic acid, pinacol ester

-

Aryl bromide (Ar-Br)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DME, with or without water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol) or pinacol ester (1.2 mmol), and the base (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (0.02-0.05 mmol).

-

Solvent Addition: Add the degassed solvent (5-10 mL). For the pinacol ester, the addition of a small amount of water (e.g., 10-20% v/v) can facilitate the in situ hydrolysis to the boronic acid[4]. For the boronic acid, anhydrous conditions may be preferred to minimize protodeboronation, although some water may be necessary to solubilize the base.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Base: The base plays a crucial role in activating the boronic acid/ester for transmetalation. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective, especially for less reactive aryl chlorides. The solubility of the base is also a key consideration, which is why a co-solvent system including water is often employed[4].

-

Solvent System: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic polar solvents like dioxane and DME are common. The addition of water can be a double-edged sword: it can facilitate the hydrolysis of the pinacol ester and solubilize the base, but it can also promote protodeboronation of the boronic acid[4].

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion and Recommendations

The choice between 2-fluoro-5-phenylpyridine-3-boronic acid and its pinacol ester is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific demands of the synthesis.

-

For robustness, reliability, and ease of handling, the pinacol ester is generally the preferred reagent. Its enhanced stability minimizes the risk of protodeboronation, leading to more consistent and reproducible results, especially in the hands of less experienced researchers or in high-throughput screening applications.

-

For reactions where maximizing reactivity is paramount and conditions can be meticulously controlled, the boronic acid may offer an advantage. In such cases, careful optimization of the reaction conditions to favor the cross-coupling pathway over protodeboronation is essential.

Ultimately, a thorough understanding of the properties of both reagents, coupled with careful experimental design, will enable the successful synthesis of valuable 2-fluoro-5-phenylpyridine-containing molecules.

References

-

Wikipedia. (n.d.). Protodeboronation. [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

-

Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

-

ResearchGate. (2020). Comparison of reactivity of different boron reagents. [Link]

-

Wiley Online Library. (2021). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]

-

ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Fluoro-5-phenylpyridine-3-boronic acid

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Fluoro-5-phenylpyridine-3-boronic acid. We will explore the rationale behind experimental choices, establish a self-validating stability-indicating method, and objectively compare its performance against an Ultra-Performance Liquid Chromatography (UPLC) alternative.

Introduction: The Analytical Challenges of Boronic Acids